molecular formula C18H26N2O4 B15258466 1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

Cat. No.: B15258466
M. Wt: 334.4 g/mol
InChI Key: UNMUQMDTNMCSRJ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a piperidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the benzyloxycarbonyl group, and the addition of the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzyloxycarbonyl-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-13(2)19(3)16-9-15(17(21)22)10-20(11-16)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,21,22)

InChI Key

UNMUQMDTNMCSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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